molecular formula C12H16N4O B1674133 5-tert-butoxyquinazoline-2,4-diaMine CAS No. 1009734-33-1

5-tert-butoxyquinazoline-2,4-diaMine

Cat. No. B1674133
M. Wt: 232.28 g/mol
InChI Key: JQHKDYFLRJIBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butoxyquinazoline-2,4-diamine is a diaminoquinazoline derivative that exhibits antiviral activity, inhibiting survival of dengue virus in vitro .


Molecular Structure Analysis

The molecular formula of 5-tert-butoxyquinazoline-2,4-diamine is C12H16N4O, and its molecular weight is 232.28 g/mol . The exact molecular structure is not provided in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving 5-tert-butoxyquinazoline-2,4-diamine are not detailed in the available resources, quinazoline derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinazoline derivatives have drawn immense attention due to their significant biological activities . They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
  • Insecticidal Effects

    • A new quinoline derivative was synthesized which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector .
    • The quinoline compound showed significant activity against the viral pathogen serotype 2 (DENV-2) . The purified quinoline exhibited insignificant toxicity on the host system up to 100 μM/mL .
  • Synthesis of Organic Semiconductors

    • Quinoxaline derivatives have been reported for their applications in the synthesis of organic semiconductors .
  • Dyes and Electroluminescent Materials

    • Quinoxaline derivatives have been used in the creation of dyes and electroluminescent materials .
  • Antiviral Activity

    • 5-tert-Butoxyquinazoline-2,4-diamine has been studied for its potential antiviral activity, particularly against the dengue virus .
  • Synthesis of Natural Products, Pharmaceuticals, and Other Organic Molecules

    • Quinazolines have a wide range of applications in the chemical synthesis of natural products, pharmaceuticals, and other organic molecules .
  • Therapeutic Effectiveness Against Viruses

    • A prepared compound of quinazoline was found to have maximum therapeutic effectiveness against CMV (cucumber mosaic virus) and potato virus Y .
    • The compound showed better effectiveness than commercially available ningnanmycin .

Future Directions

The development of drugs based on quinazoline derivatives, such as 5-tert-butoxyquinazoline-2,4-diamine, is an attractive topic and draws more and more researchers to engage in this research area .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHKDYFLRJIBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butoxyquinazoline-2,4-diaMine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Chao, XK Tong, W Tang, DW Li, PL He… - Journal of Medicinal …, 2012 - ACS Publications
The results of a high-throughput screening assay using the DENV-2 replicon showed that the 2,4-diaminoquinazoline derivative 4a has a high dengue virus inhibitory activity (EC 50 = …
Number of citations: 25 pubs.acs.org

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